molecular formula C17H38Cl2N2O2S B12674728 Ethanamine, 2,2'-(3-thietanylidenebis(methyleneoxy))bis(N,N-diethyl-, dihydrochloride CAS No. 41945-16-8

Ethanamine, 2,2'-(3-thietanylidenebis(methyleneoxy))bis(N,N-diethyl-, dihydrochloride

Cat. No.: B12674728
CAS No.: 41945-16-8
M. Wt: 405.5 g/mol
InChI Key: FRJXLYPUOCMSSF-UHFFFAOYSA-N
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Description

Ethanamine, 2,2’-(3-thietanylidenebis(methyleneoxy))bis(N,N-diethyl-, dihydrochloride is a complex organic compound with a unique structure that includes a thietane ring and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2,2’-(3-thietanylidenebis(methyleneoxy))bis(N,N-diethyl-, dihydrochloride typically involves multiple steps. One common method includes the reaction of diethylamine with a thietane derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or distillation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2,2’-(3-thietanylidenebis(methyleneoxy))bis(N,N-diethyl-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethanamine, 2,2’-(3-thietanylidenebis(methyleneoxy))bis(N,N-diethyl-, dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanamine, 2,2’-(3-thietanylidenebis(methyleneoxy))bis(N,N-diethyl-, dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyethoxy)ethanamine
  • N,N-diethyl-2-(3-methylphenoxy)ethanamine
  • 2,2’-Dithiobis(N,N-dimethylethylamine) dihydrochloride

Uniqueness

Ethanamine, 2,2’-(3-thietanylidenebis(methyleneoxy))bis(N,N-diethyl-, dihydrochloride is unique due to its thietane ring structure and the presence of multiple functional groups

Properties

CAS No.

41945-16-8

Molecular Formula

C17H38Cl2N2O2S

Molecular Weight

405.5 g/mol

IUPAC Name

2-[[3-[2-(diethylamino)ethoxymethyl]thietan-3-yl]methoxy]-N,N-diethylethanamine;dihydrochloride

InChI

InChI=1S/C17H36N2O2S.2ClH/c1-5-18(6-2)9-11-20-13-17(15-22-16-17)14-21-12-10-19(7-3)8-4;;/h5-16H2,1-4H3;2*1H

InChI Key

FRJXLYPUOCMSSF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOCC1(CSC1)COCCN(CC)CC.Cl.Cl

Origin of Product

United States

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